2-Methyl-5α-androst-2-en-17β-ol-propionate
2-Methyl-5α-androst-2-en-17β-ol-propionate
Brand Name:
Vulcanchem
CAS No.:
2984-16-9
VCID:
VC0041487
InChI:
InChI=1S/C23H36O2/c1-5-21(24)25-20-11-10-18-17-9-8-16-7-6-15(2)14-23(16,4)19(17)12-13-22(18,20)3/h6,16-20H,5,7-14H2,1-4H3/t16-,17+,18+,19+,20+,22+,23+/m1/s1
SMILES:
CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(=CC4)C)C)C
Molecular Formula:
C23H36O2
Molecular Weight:
344.539
2-Methyl-5α-androst-2-en-17β-ol-propionate
CAS No.: 2984-16-9
Reference Standards
VCID: VC0041487
Molecular Formula: C23H36O2
Molecular Weight: 344.539
CAS No. | 2984-16-9 |
---|---|
Product Name | 2-Methyl-5α-androst-2-en-17β-ol-propionate |
Molecular Formula | C23H36O2 |
Molecular Weight | 344.539 |
IUPAC Name | [(5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |
Standard InChI | InChI=1S/C23H36O2/c1-5-21(24)25-20-11-10-18-17-9-8-16-7-6-15(2)14-23(16,4)19(17)12-13-22(18,20)3/h6,16-20H,5,7-14H2,1-4H3/t16-,17+,18+,19+,20+,22+,23+/m1/s1 |
Standard InChIKey | XXAHURRFNVUMFU-WHCNIEAUSA-N |
SMILES | CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(=CC4)C)C)C |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume